molecular formula C12H11ClO4 B11794854 5-Chloro-3-propoxybenzofuran-2-carboxylicacid

5-Chloro-3-propoxybenzofuran-2-carboxylicacid

Cat. No.: B11794854
M. Wt: 254.66 g/mol
InChI Key: GSOIFXGZRIFKMS-UHFFFAOYSA-N
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Description

5-Chloro-3-propoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chloro group at position 5, a propoxy group at position 3, and a carboxylic acid moiety at position 2. Benzofuran-based compounds are widely studied for their diverse pharmacological and material science applications due to their aromaticity and functional group versatility.

Properties

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

5-chloro-3-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

GSOIFXGZRIFKMS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-propoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-3-propoxybenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: The propoxy group in the target compound enhances lipophilicity compared to pyrimidine-containing analogs (BF-5369, BF-5370), which may influence solubility and bioavailability.

Molecular Weight and Applications :

  • The higher molecular weight of 5-chloro-3-propoxybenzofuran-2-carboxylic acid (254.67 g/mol) compared to BF-5369 (244.61 g/mol) may impact pharmacokinetic properties in drug design.
  • Pyrimidine-containing analogs are often employed in kinase inhibitor synthesis, whereas propoxy-substituted benzofurans may serve as precursors for agrochemicals or polymers .

Research Findings and Limitations

  • Synthetic Challenges : Propoxy groups require careful protection-deprotection strategies during synthesis, unlike pyrimidine derivatives, which are often introduced via Suzuki-Miyaura couplings .
  • Data Gaps : Direct pharmacological or physicochemical data for 5-chloro-3-propoxybenzofuran-2-carboxylic acid are absent in the reviewed literature. Comparisons are inferred from structural analogs.
  • Commercial Relevance : High prices of related compounds suggest niche applications in medicinal chemistry or materials science .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in achieving regioselective substitution during the synthesis of 5-Chloro-3-propoxybenzofuran-2-carboxylic acid?

  • Methodological Answer : Regioselective substitution in benzofuran derivatives often requires precise control of reaction conditions. For example, introducing the propoxy group at the 3-position may involve protecting carboxylic acid functionality during alkoxylation. Use of anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ under reflux can improve yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water gradient) ensures high purity. Monitor intermediates using TLC or LC-MS to track reaction progression.

Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Crystals suitable for analysis can be grown via slow evaporation from a solvent like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, incorporating restraints for disordered propoxy or chloro groups . Validate hydrogen bonding and π-stacking interactions using Mercury or Olex2 visualization tools.

Q. What analytical techniques are critical for characterizing purity and stability under storage conditions?

  • Methodological Answer :

  • Purity : Combine HPLC (C18 column, UV detection at 254 nm) with ¹H/¹³C NMR (DMSO-d₆, 500 MHz) to detect impurities.
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Store in amber vials at −20°C under inert gas (argon) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational models resolve contradictions in predicted vs. observed biological activity of benzofuran derivatives?

  • Methodological Answer : Hybrid approaches integrating QSAR and molecular docking improve predictive accuracy. For instance, generate a QSAR model using descriptors like logP, HOMO-LUMO gaps, and electrostatic potential surfaces. Cross-validate with experimental IC₅₀ data from enzyme assays. Molecular docking (AutoDock Vina, Glide) into target proteins (e.g., kinases) can identify key binding interactions. Address discrepancies by refining force fields or incorporating solvent effects .

Q. What strategies mitigate side reactions during the synthesis of reactive intermediates (e.g., benzofuran ring closure)?

  • Methodological Answer :

  • Temperature Control : Perform ring-closure reactions under cryogenic conditions (−78°C) to suppress polymerization.
  • Catalysis : Use Pd(OAc)₂/Xantphos for cross-coupling steps to enhance selectivity.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate species and optimize reaction quenching times .

Q. How should researchers address conflicting NMR and mass spectrometry data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from isotopic patterns or solvent adducts. For NMR, confirm peak assignments using 2D techniques (HSQC, HMBC). For MS, compare ESI+ and ESI− modes to identify ionization artifacts. Cross-reference with high-resolution MALDI-TOF data to resolve m/z ambiguities .

Q. What methodologies are recommended for assessing environmental impact despite limited ecotoxicological data?

  • Methodological Answer :

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 5-formylfuran-3-carboxylic acid) to estimate biodegradation (OECD 301F test) or bioaccumulation potential.
  • Waste Disposal : Follow protocols for halogenated organics: incineration with scrubbers for HCl removal or degradation via Fenton’s reagent .

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